molecular formula C23H19N3O3S B2461117 4-methoxy-6-oxo-1-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2310040-73-2

4-methoxy-6-oxo-1-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2461117
CAS No.: 2310040-73-2
M. Wt: 417.48
InChI Key: OGVIFYJLJAYHGQ-UHFFFAOYSA-N
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Description

4-methoxy-6-oxo-1-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H19N3O3S and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibitors

Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrates their potential as potent and selective Met kinase inhibitors. This class of compounds, through modifications at the pyridine and pyridone positions, exhibits improved enzyme potency and aqueous solubility, leading to enhanced kinase selectivity. Such characteristics are crucial for developing targeted therapies in oncology, as exemplified by analogue 10, which showed complete tumor stasis in a Met-dependent human gastric carcinoma model (G. M. Schroeder et al., 2009).

Anticonvulsant Activities

The study of anticonvulsant enaminones, such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, demonstrates the importance of dihydropyridine derivatives in developing new anticonvulsant drugs. These compounds exhibit significant potential due to their structural characteristics, which include the cyclohexene ring adopting a sofa conformation for optimal biological activity (M. Kubicki et al., 2000).

Synthesis of Biologically Active Compounds

Heterocyclic compounds, including dihydropyridinones and tetrahydropyridinediones, have been synthesized under oxidative carbonylation conditions. These compounds demonstrate a wide range of biological activities, underscoring the versatility of dihydropyridine derivatives in medicinal chemistry. The reactions typically result in satisfactory yields, offering a pathway to synthesize novel compounds with potential therapeutic applications (A. Bacchi et al., 2005).

Properties

IUPAC Name

4-methoxy-6-oxo-1-phenyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-29-21-12-22(27)26(18-5-3-2-4-6-18)14-19(21)23(28)25-13-16-7-9-24-20(11-16)17-8-10-30-15-17/h2-12,14-15H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVIFYJLJAYHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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